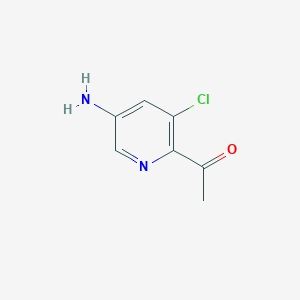
1-(5-Amino-3-chloropyridin-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Amino-3-chloropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(5-Amino-3-chloropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-chloro-2-pyridinecarboxaldehyde with ammonia and acetic anhydride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reagents but optimized for higher yields and purity. The process may include additional steps such as solvent extraction and advanced purification techniques like column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Amino-3-chloropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino and chloro groups on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Amino-3-chloropyridin-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(5-Amino-3-chloropyridin-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1-(5-Bromo-2-chloropyridin-3-yl)ethanone: Similar structure but with a bromo group instead of an amino group.
1-(3-Chloropyridin-2-yl)ethanone: Lacks the amino group, making it less reactive in certain substitution reactions.
Uniqueness: 1-(5-Amino-3-chloropyridin-2-yl)ethanone is unique due to the presence of both amino and chloro groups on the pyridine ring.
Eigenschaften
Molekularformel |
C7H7ClN2O |
|---|---|
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
1-(5-amino-3-chloropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)7-6(8)2-5(9)3-10-7/h2-3H,9H2,1H3 |
InChI-Schlüssel |
SFCJFDCWQUSOPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(C=C(C=N1)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4,4-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B15231898.png)

![2,5-Diazabicyclo[4.2.0]octanebis(2,2,2-trifluoroacetate)](/img/structure/B15231909.png)


![Ethyl 2-oxo-1,2-dihydropyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B15231918.png)





